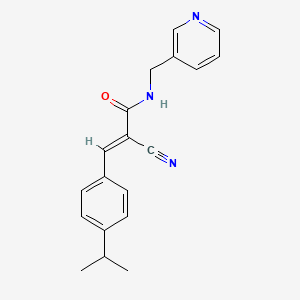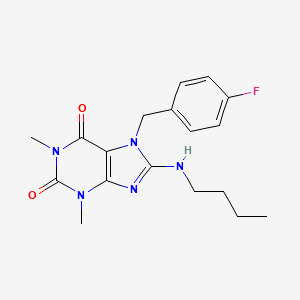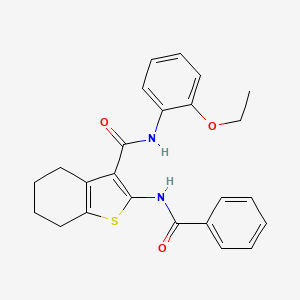![molecular formula C19H15Br2NO3S2 B11668356 (5E)-5-[(3,5-dibromo-4-ethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11668356.png)
(5E)-5-[(3,5-dibromo-4-ethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-[(3,5-dibromo-4-éthoxyphényl)méthylidène]-3-(4-méthoxyphényl)-2-sulfanylidène-1,3-thiazolidin-4-one est un composé organique synthétique appartenant à la famille des thiazolidinones. Ce composé est caractérisé par sa structure unique, qui comprend un cycle thiazolidinone, un groupe méthoxyphényle et un groupe dibromoéthoxyphényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (5E)-5-[(3,5-dibromo-4-éthoxyphényl)méthylidène]-3-(4-méthoxyphényl)-2-sulfanylidène-1,3-thiazolidin-4-one implique généralement un processus en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle thiazolidinone : Cette étape implique la réaction d’une amine appropriée avec du disulfure de carbone et un halogénure d’alkyle pour former le cycle thiazolidinone.
Introduction du groupe méthoxyphényle : Le groupe méthoxyphényle est introduit par une réaction de substitution nucléophile utilisant un halogénure de benzyle substitué par un méthoxy.
Introduction du groupe dibromoéthoxyphényle : Le groupe dibromoéthoxyphényle est introduit par une réaction de substitution nucléophile similaire utilisant un halogénure de benzyle substitué par un dibromoéthoxy.
Formation du groupe méthylidène : La dernière étape implique la formation du groupe méthylidène par une réaction de condensation avec un aldéhyde approprié.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation de la voie de synthèse ci-dessus pour améliorer le rendement et la pureté. Cela peut inclure l’utilisation de catalyseurs avancés, de conditions de réaction optimisées (température, pression, solvant) et de techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
(5E)-5-[(3,5-dibromo-4-éthoxyphényl)méthylidène]-3-(4-méthoxyphényl)-2-sulfanylidène-1,3-thiazolidin-4-one peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le cycle thiazolidinone en un cycle thiazolidine.
Substitution : Les atomes de brome du groupe dibromoéthoxyphényle peuvent être substitués par d’autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction : Des réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Des nucléophiles tels que des amines, des thiols ou des alcoolates peuvent être utilisés pour les réactions de substitution.
Principaux produits
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés de thiazolidine.
Substitution : Divers dérivés de thiazolidinone substitués.
Applications de la recherche scientifique
(5E)-5-[(3,5-dibromo-4-éthoxyphényl)méthylidène]-3-(4-méthoxyphényl)-2-sulfanylidène-1,3-thiazolidin-4-one a plusieurs applications de recherche scientifique :
Chimie médicinale : Ce composé a montré un potentiel en tant qu’agent antimicrobien et anticancéreux en raison de sa capacité à interagir avec des cibles biologiques.
Science des matériaux : Il peut être utilisé dans le développement de matériaux avancés aux propriétés électroniques et optiques uniques.
Recherche biologique : Les interactions du composé avec les enzymes et les récepteurs en font un outil précieux pour étudier les voies biochimiques.
Applications De Recherche Scientifique
(5E)-5-[(3,5-dibromo-4-ethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It can be used in the development of advanced materials with unique electronic and optical properties.
Biological Research: The compound’s interactions with enzymes and receptors make it a valuable tool for studying biochemical pathways.
Mécanisme D'action
Le mécanisme d’action de (5E)-5-[(3,5-dibromo-4-éthoxyphényl)méthylidène]-3-(4-méthoxyphényl)-2-sulfanylidène-1,3-thiazolidin-4-one implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs et d’autres protéines. Le composé peut inhiber l’activité enzymatique ou moduler la fonction des récepteurs, ce qui conduit à divers effets biologiques. Les voies exactes impliquées dépendent de l’application et de la cible spécifiques.
Propriétés
Formule moléculaire |
C19H15Br2NO3S2 |
|---|---|
Poids moléculaire |
529.3 g/mol |
Nom IUPAC |
(5E)-5-[(3,5-dibromo-4-ethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H15Br2NO3S2/c1-3-25-17-14(20)8-11(9-15(17)21)10-16-18(23)22(19(26)27-16)12-4-6-13(24-2)7-5-12/h4-10H,3H2,1-2H3/b16-10+ |
Clé InChI |
SSLDDQIKEYTJJE-MHWRWJLKSA-N |
SMILES isomérique |
CCOC1=C(C=C(C=C1Br)/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)OC)Br |
SMILES canonique |
CCOC1=C(C=C(C=C1Br)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(4-bromophenyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B11668294.png)

![N'-[(E)-1-(4-bromophenyl)ethylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B11668297.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11668298.png)
![5-(3,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11668308.png)
![(5Z)-5-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11668309.png)

![N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide](/img/structure/B11668318.png)
![(5Z)-5-{5-bromo-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11668325.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11668335.png)
![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]pyridine-2-carbohydrazide](/img/structure/B11668353.png)
![ethyl (2Z)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11668362.png)
![ethyl (2Z)-5-(4-chlorophenyl)-2-(3-iodo-4,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11668369.png)
